molecular formula C6H9N3S B1590593 4,5,6,7-Tetrahydro-thiazolo[5,4-c]pyridin-2-ylamine CAS No. 97817-23-7

4,5,6,7-Tetrahydro-thiazolo[5,4-c]pyridin-2-ylamine

Cat. No. B1590593
CAS RN: 97817-23-7
M. Wt: 155.22 g/mol
InChI Key: YYZRTZLOUDOIGR-UHFFFAOYSA-N
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Description

“4,5,6,7-Tetrahydro-thiazolo[5,4-c]pyridin-2-ylamine” is a chemical compound with the molecular formula C6H9N3S . It is also known as "2-amino-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine" .


Synthesis Analysis

The synthesis of this compound and its derivatives has been explored in several studies . For instance, one method involves reacting 2-bromo-5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine with a metal cyanide to obtain 2-cyano-5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine, which is then hydrolyzed .


Molecular Structure Analysis

The molecular structure of this compound is characterized by a thiazolo[5,4-c]pyridine core, which is a bicyclic system containing a thiazole ring fused with a pyridine ring . The molecule also contains an amino group attached to the pyridine ring .


Chemical Reactions Analysis

While specific chemical reactions involving “4,5,6,7-Tetrahydro-thiazolo[5,4-c]pyridin-2-ylamine” are not detailed in the search results, the compound’s structure suggests it could participate in various organic reactions. For instance, the amino group could engage in reactions such as acylation or alkylation .


Physical And Chemical Properties Analysis

This compound has a molecular weight of 155.22 . It is a solid at room temperature and should be stored in a dark place, sealed in dry conditions, and at a temperature between 2-8°C .

Scientific Research Applications

Anticancer Activity

Compounds containing the tetrahydrothiazolopyridine moiety, like those derived from 4,5,6,7-Tetrahydro-thiazolo[5,4-c]pyridin-2-ylamine, have been synthesized and evaluated for anticancer activities. These derivatives have shown moderate cytotoxicity against cancer cell lines, suggesting their potential as anticancer agents. The design and synthesis of these compounds involve complex chemical processes aimed at enhancing their biological activity against cancer cells (Redda & Gangapuram, 2007).

Antimicrobial and Antifungal Agents

Thiazolopyridine derivatives have also been evaluated for their antimicrobial and antifungal activities. Synthesis of novel compounds involving the tetrahydrothiazolopyridine structure has resulted in substances with promising antimicrobial properties. This research underscores the versatility of the tetrahydrothiazolopyridine core in developing new antimicrobial agents, potentially addressing the growing concern of antibiotic resistance (Sayed, Shamroukh, & Rashad, 2006).

Neuropharmacological Applications

The structure of 4,5,6,7-Tetrahydro-thiazolo[5,4-c]pyridin-2-ylamine has been adapted to create compounds with central dopamine agonist properties. These novel compounds have shown significant promise in neuropharmacology, particularly in treatments aimed at conditions like Parkinson's disease. Their ability to bind to dopamine receptors and influence central nervous system activity illustrates the potential of thiazolopyridine derivatives in developing new neuropharmacological treatments (Jaén et al., 1990).

Development of Antifungal Agents

Efforts to combat fungal infections have led to the synthesis of thienopyridine derivatives exhibiting potent antifungal activity. These studies not only provide insights into the antifungal potential of such compounds but also contribute to the development of new antifungal therapies. The exploration of their binding modes and drug-like properties via ADMET predictions reinforces the importance of structural innovation in addressing fungal resistance (Sangshetti et al., 2014).

Safety And Hazards

The compound is classified as an irritant, with hazard statements indicating it may cause harm if swallowed, cause skin irritation, cause serious eye irritation, and may cause respiratory irritation .

Future Directions

The future directions for this compound could involve further exploration of its synthesis methods, as well as investigation of its potential biological activities. For instance, its derivatives could be synthesized and tested for various biological activities .

properties

IUPAC Name

4,5,6,7-tetrahydro-[1,3]thiazolo[5,4-c]pyridin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9N3S/c7-6-9-4-1-2-8-3-5(4)10-6/h8H,1-3H2,(H2,7,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YYZRTZLOUDOIGR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC2=C1N=C(S2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9N3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50542824
Record name 4,5,6,7-Tetrahydro[1,3]thiazolo[5,4-c]pyridin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50542824
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

155.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4,5,6,7-Tetrahydro-thiazolo[5,4-c]pyridin-2-ylamine

CAS RN

97817-23-7
Record name 4,5,6,7-Tetrahydro[1,3]thiazolo[5,4-c]pyridin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50542824
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4H,5H,6H,7H-[1,3]thiazolo[5,4-c]pyridin-2-amine
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

A solution of 2-amino-4-(2-aminoethyl)thiazole (1.57 g, 11.0 mmol) in methanol (120 ml) was treated with acetic acid (0.15 ml, 2.6 mmol) and formaldehyde (0.89 ml of a 37% aqueous solution, 11 mmol). After ten minutes, the reaction mixture was concentrated in vacuo and subjected to column chromatography (eluant: 95:4:1 chloroform:methanol:concentrated ammonium hydroxide). The product was obtained as a white solid, m.p. 169°-173° (1.547 g, 10.0 mmol, 91% yield).
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Synthesis routes and methods II

Procedure details

5-Acetyl-2-amino-4,5,6,7-tetrahydrothiazolo-[5,4-c]pyridine (110 mg, 0.51 mmol) was dissolved in ethanol (1 ml) and treated with sodium hydroxide (15.4 mg, 0.38 mmol) in ethanol (1 ml). The solution was heated to 100° for 16 hours, then treated with additional sodium hydroxide (25.6 mg, 0.64 mmol) and heated to reflux for an additional 16 hours. Solid ammonium chloride was added, and the mixture was filtered and concentrated in vacuo. The residue was dissolved in chloroform, dried over sodium sulfate and solvent was removed, leaving the title product (67.4 mg, 0.43 mmol, 84% yield) as a yellow solid, which was used without further purification.
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84%

Synthesis routes and methods III

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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4,5,6,7-Tetrahydro-thiazolo[5,4-c]pyridin-2-ylamine
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Reactant of Route 6
4,5,6,7-Tetrahydro-thiazolo[5,4-c]pyridin-2-ylamine

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